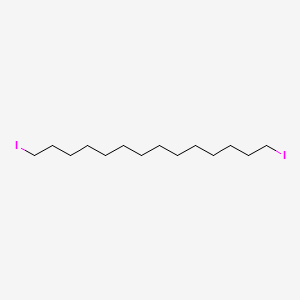

1,14-Diiodotetradecane

Beschreibung

1,14-Diiodotetradecane (CAS RN: 307-63-1) is a halogenated alkane featuring iodine substituents at both terminal positions of a 14-carbon chain. Notably, the compound described in the evidence is heavily fluorinated, with the full chemical name 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14-nonacosafluoro-14-iodotetradecane. This perfluorinated structure significantly alters its physical and chemical properties compared to non-fluorinated analogs. The extensive fluorination enhances thermal stability and chemical inertness, while the terminal iodine atom provides a reactive site for further functionalization. Applications include use as a surfactant or precursor in fluoropolymer synthesis.

Eigenschaften

CAS-Nummer |

24772-66-5 |

|---|---|

Molekularformel |

C14H28I2 |

Molekulargewicht |

450.18 g/mol |

IUPAC-Name |

1,14-diiodotetradecane |

InChI |

InChI=1S/C14H28I2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16/h1-14H2 |

InChI-Schlüssel |

WOTULGFHSCQYQO-UHFFFAOYSA-N |

Kanonische SMILES |

C(CCCCCCCI)CCCCCCI |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

1,14-Diiodotetradecane can be synthesized through several methods. One common synthetic route involves the reaction of 1,14-tetradecanediol with hydroiodic acid. The reaction is typically carried out by refluxing the diol with hydroiodic acid for several hours, followed by purification steps to isolate the desired product . Industrial production methods may involve similar chemical reactions but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1,14-Diiodotetradecane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and thiourea.

Reduction Reactions: The compound can be reduced to 1,14-tetradecane using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Oxidation Reactions: Although less common, oxidation of this compound can lead to the formation of diiodoalkenes or other oxidized products depending on the conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,14-Diiodotetradecane has several applications in scientific research:

Organic Synthesis: It serves as a precursor for the synthesis of more complex molecules. The iodine atoms provide reactive sites for further functionalization.

Materials Science: The compound can be used in the preparation of polymers and other materials with specific properties.

Biological Studies: It may be used in the study of biological systems where long-chain alkanes play a role, although specific applications in biology and medicine are less well-documented.

Wirkmechanismus

The mechanism of action of 1,14-diiodotetradecane in chemical reactions primarily involves the reactivity of the iodine atoms. These atoms can participate in various reactions, such as nucleophilic substitution, where they are replaced by other groups. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

1,14-Dibromotetradecane (C₁₄H₂₈Br₂)

- Structure : A 14-carbon chain with bromine atoms at both termini.

- Properties : Molecular weight 356.18 g/mol; colorless liquid. Bromine’s lower electronegativity compared to iodine results in weaker C–Br bond polarization, reducing reactivity in nucleophilic substitutions.

- Applications : Used as an alkylating agent or crosslinker in organic synthesis.

- Safety : Classified as an irritant (Xi).

1,14-Tetradecanediol (C₁₄H₃₀O₂)

- Structure : Terminal hydroxyl groups replace halogens.

- Properties: Polar due to -OH groups, leading to higher solubility in polar solvents compared to halogenated analogs.

- Applications : Used in polymer production (e.g., polyesters) and as a surfactant intermediate.

1,14-Diazido-3,6,9,12-tetraoxatetradecane (C₁₀H₂₀N₆O₄)

- Structure : Contains azide (-N₃) groups and ether linkages.

- Properties : High reactivity due to azides, with applications in "click chemistry" and crosslinking. Density: 1.129 g/cm³.

- Safety : Azides pose explosion risks under shock or heat.

Tetradecane (C₁₄H₃₀)

- Structure : Unfunctionalized hydrocarbon.

- Properties: Nonpolar, inert, with a molecular weight of 198.39 g/mol.

- Applications : Solvent or reference standard in chromatography.

Comparative Data Table

Research Findings and Reactivity Insights

- Halogen Reactivity : The C–I bond in this compound is more labile than C–Br in dibromotetradecane, favoring nucleophilic substitution reactions. Fluorination further stabilizes the carbon backbone, limiting side reactions.

- Functional Group Utility : The diol’s hydroxyl groups enable esterification, while azides facilitate rapid crosslinking via cycloaddition.

- Thermal Behavior: Fluorinated derivatives exhibit higher boiling points compared to non-halogenated tetradecane due to increased molecular weight and fluorine’s strong intermolecular forces.

Biologische Aktivität

1,14-Diiodotetradecane is a long-chain aliphatic compound that has garnered interest in various biological applications due to its unique structural properties. This article presents a comprehensive overview of its biological activity, including its antimicrobial, anticancer, and biochemical interactions based on diverse research findings.

Chemical Structure and Properties

This compound is an iodinated fatty acid derivative with the molecular formula C14H28I2. The presence of iodine atoms in its structure significantly influences its biological activity, particularly in terms of antimicrobial properties and potential therapeutic applications.

Antimicrobial Activity

Research has indicated that halogenated compounds, including iodinated fatty acids like this compound, exhibit notable antimicrobial properties. A study demonstrated that long-chain fatty acids can inhibit the growth of various pathogens by disrupting microbial membranes . The specific mechanisms of action for this compound include:

- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.

- Inhibition of Biofilm Formation : Iodinated compounds have shown efficacy in preventing biofilm formation by pathogenic bacteria, which is crucial for their survival and resistance to antibiotics.

Table 1: Antimicrobial Efficacy of this compound Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Membrane disruption |

| Escherichia coli | 64 µg/mL | Biofilm inhibition |

| Pseudomonas aeruginosa | 128 µg/mL | Cell lysis |

Anticancer Potential

The anticancer properties of iodinated compounds have been explored in various studies. It has been suggested that this compound may induce apoptosis in cancer cells through several pathways:

- Cell Cycle Arrest : Research indicates that long-chain fatty acids can affect cell cycle progression, leading to growth inhibition in cancer cell lines.

- Induction of Apoptosis : The compound may activate apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study involving the treatment of prostate cancer cells with this compound revealed significant cytotoxic effects. The results indicated:

- IC50 Value : The IC50 for prostate cancer cells was determined to be approximately 25 µg/mL.

- Mechanistic Insights : Flow cytometry analysis showed an increase in early and late apoptotic cells upon treatment with the compound.

Biochemical Interactions

The biochemical interactions of this compound extend beyond antimicrobial and anticancer effects. Its role as a potential modulator of lipid metabolism has been highlighted in recent studies:

- Cholesterol Synthesis Inhibition : Similar compounds have been shown to inhibit cholesterol synthesis pathways without adversely affecting energy metabolism .

- Impact on Fatty Acid Profiles : The introduction of such iodinated fatty acids into cellular systems can alter the fatty acid composition, potentially influencing membrane fluidity and function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.